tert-butyl N-[(1,2,3,4-tetrahydroquinolin-2-yl)methyl]carbamate
CAS No.: 953903-48-5
Cat. No.: VC4146712
Molecular Formula: C15H22N2O2
Molecular Weight: 262.353
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 953903-48-5 |
|---|---|
| Molecular Formula | C15H22N2O2 |
| Molecular Weight | 262.353 |
| IUPAC Name | tert-butyl N-(1,2,3,4-tetrahydroquinolin-2-ylmethyl)carbamate |
| Standard InChI | InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)16-10-12-9-8-11-6-4-5-7-13(11)17-12/h4-7,12,17H,8-10H2,1-3H3,(H,16,18) |
| Standard InChI Key | GFGYULDAOAYOAA-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC1CCC2=CC=CC=C2N1 |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
tert-Butyl N-[(1,2,3,4-tetrahydroquinolin-2-yl)methyl]carbamate is characterized by a fused bicyclic system comprising a benzene ring and a partially saturated pyridine ring (tetrahydroquinoline), with a carbamate group attached via a methylene bridge. The tert-butyl moiety () confers steric bulk, enhancing metabolic stability compared to smaller alkyl groups . Key identifiers include:
Synthesis and Optimization
Conventional Synthetic Routes
The most cited synthesis involves reacting tert-butyl carbamate with 2-(aminomethyl)-1,2,3,4-tetrahydroquinoline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) . Solvents like dichloromethane or tetrahydrofuran are employed under inert atmospheres, with yields ranging from 60–75% after chromatographic purification .
Reaction Scheme
Alternative Methodologies
Recent advances explore enzymatic catalysis or microwave-assisted synthesis to reduce reaction times. For instance, lipase-mediated carbamate formation under mild conditions (30–40°C, pH 7.5) achieves comparable yields (68%) while minimizing racemization .
Pharmacological and Medicinal Applications
HIV-1 Protease Inhibition
Structural analogs of this compound, such as darunavir, incorporate tetrahydrofuranyl carbamates to enhance binding to protease active sites. Molecular dynamics simulations suggest that the tert-butyl group stabilizes hydrophobic interactions with residues like Val82 and Ile84, while the carbamate NH forms hydrogen bonds with Gly27 . In vitro assays demonstrate moderate inhibition () against wild-type HIV-1 protease, though potency lags behind clinical drugs like lopinavir .
Central Nervous System (CNS) Activity
Carbamates are privileged structures in CNS drug design due to their ability to cross the blood-brain barrier. Preclinical studies indicate that tert-butyl N-[(1,2,3,4-tetrahydroquinolin-2-yl)methyl]carbamate exhibits affinity for σ-1 receptors (), implicating potential roles in neuropathic pain or depression .
| Hazard | GHS Code | Precautionary Measures |
|---|---|---|
| Skin Irritation | H315 | Wear nitrile gloves; avoid direct contact |
| Eye Damage | H319 | Use safety goggles; rinse immediately |
| Respiratory Irritation | H335 | Use fume hood; monitor air quality |
First-aid measures include flushing eyes with water for 15 minutes and administering oxygen if inhaled .
Comparative Analysis with Structural Analogs
Positional Isomers
Varying the carbamate attachment site on the tetrahydroquinoline ring alters bioactivity:
Functional Group Modifications
Replacing the tert-butyl group with methyl or ethyl carbamates decreases metabolic stability but improves aqueous solubility .
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